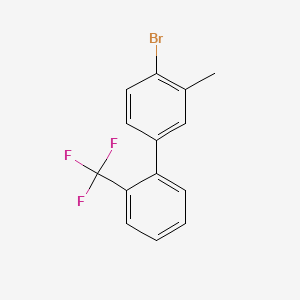
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate is an organic compound with the molecular formula C17H22O4. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and an acid. The presence of both an acetoxy group and a phenyl group in its structure makes it a versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate typically involves a multi-step process. One common method is the esterification reaction, where an alcohol reacts with an acid in the presence of a catalyst. The specific steps include:
Formation of the Alcohol Intermediate: The starting material, often a hex-5-enoic acid derivative, undergoes a reduction reaction to form the corresponding alcohol.
Esterification: The alcohol intermediate reacts with acetic anhydride in the presence of a base such as pyridine to form the acetoxy ester.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired (3S,4R,E) isomer.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active alcohol and acid components, which can then interact with biological pathways. The phenyl group may also play a role in binding to receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-acetoxy-4-methylhex-5-enoate: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Methyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
(3S,4R)-Ethyl 3-hydroxy-4-methyl-6-phenylhex-5-enoate: Contains a hydroxy group instead of an acetoxy group, leading to different chemical behavior.
Uniqueness
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate is unique due to its specific chiral configuration and the presence of both an acetoxy and a phenyl group
Properties
Molecular Formula |
C17H22O4 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
ethyl (E,3S,4R)-3-acetyloxy-4-methyl-6-phenylhex-5-enoate |
InChI |
InChI=1S/C17H22O4/c1-4-20-17(19)12-16(21-14(3)18)13(2)10-11-15-8-6-5-7-9-15/h5-11,13,16H,4,12H2,1-3H3/b11-10+/t13-,16+/m1/s1 |
InChI Key |
JWTYHTMUMAEEMA-LAXYTXAUSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H]([C@H](C)/C=C/C1=CC=CC=C1)OC(=O)C |
Canonical SMILES |
CCOC(=O)CC(C(C)C=CC1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



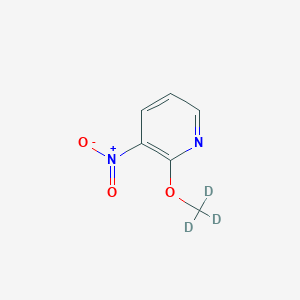


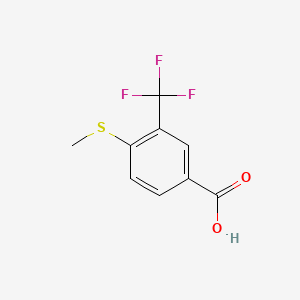
![N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14031414.png)
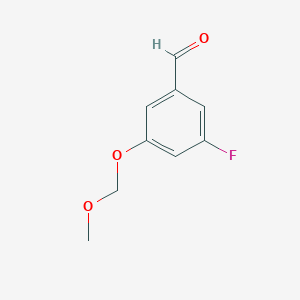
![(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B14031426.png)
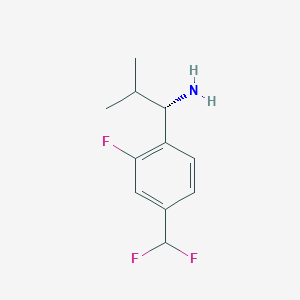
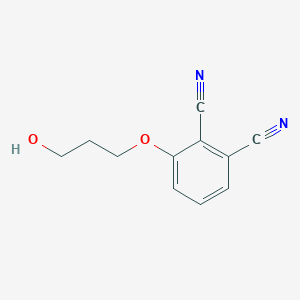


![1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B14031447.png)
